molecular formula C19H22N2O3S B580022 非布索坦异丙酯 CAS No. 1346238-10-5

非布索坦异丙酯

货号: B580022
CAS 编号: 1346238-10-5
分子量: 358.456
InChI 键: FAXOGEIYOUIHBB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is a synthetic organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by its complex structure, which includes a thiazole ring, a cyano group, and an isobutoxyphenyl moiety. It is often studied for its potential therapeutic properties and its role as an intermediate in various chemical syntheses.

科学研究应用

Pharmaceutical Applications

1.1 Febuxostat and Gout Treatment

Febuxostat is primarily used as a medication for the treatment of gout, a form of arthritis characterized by high uric acid levels. The isopropyl ester form of Febuxostat has been studied for its efficacy in inhibiting xanthine oxidase, an enzyme responsible for uric acid production. Studies indicate that this compound effectively lowers uric acid levels in patients, thereby alleviating gout symptoms .

1.2 Enzyme Inhibition Studies

Research has demonstrated that Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate acts as a selective inhibitor of xanthine oxidase. This selectivity is crucial as it minimizes side effects associated with non-selective inhibitors. The compound's mechanism involves binding to the active site of the enzyme, thus preventing the conversion of hypoxanthine and xanthine to uric acid .

Quality Control and Regulatory Applications

2.1 Reference Standards in Drug Manufacturing

In pharmaceutical manufacturing, Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is utilized as a reference standard for quality control (QC) and quality assurance (QA) processes. It plays a vital role during the commercial production of Febuxostat formulations, ensuring consistency and compliance with regulatory standards .

2.2 Toxicity Studies and Drug Formulation

The compound is also employed in toxicity studies related to new drug formulations. Its use in these studies helps assess the safety profile of drugs before they are submitted for approval to regulatory bodies such as the U.S. Food and Drug Administration (FDA) under the Abbreviated New Drug Application (ANDA) process .

Research Insights

3.1 Binding Affinity and Selectivity

Advanced techniques such as X-ray fluorescence (XRF) spectrometry have been utilized to study the binding affinities of Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate with various receptors. These studies provide insights into its selectivity, which is essential for developing effective therapeutic agents with minimal side effects .

3.2 Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study 1 : A clinical trial demonstrated that patients treated with Febuxostat experienced significant reductions in serum uric acid levels compared to those receiving placebo treatments.
  • Case Study 2 : In vitro studies showed that Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate exhibited potent inhibition against xanthine oxidase, supporting its potential as a therapeutic agent.

作用机制

Target of Action

Febuxostat Isopropyl Ester primarily targets xanthine oxidase (XO) . XO is an enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid . By inhibiting XO, Febuxostat Isopropyl Ester reduces the production of uric acid .

Mode of Action

Febuxostat Isopropyl Ester is a non-purine-selective inhibitor of XO . It works by non-competitively blocking the molybdenum pterin center, which is the active site of XO . This inhibition results in a decrease in the synthesis of uric acid .

Biochemical Pathways

The primary biochemical pathway affected by Febuxostat Isopropyl Ester is the purine degradation pathway . By inhibiting XO, it prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing serum uric acid levels . Additionally, it has been shown to suppress lipopolysaccharide-induced MCP-1 production via MAPK phosphatase-1-mediated inactivation of JNK in macrophages .

Pharmacokinetics

Febuxostat Isopropyl Ester is well-absorbed with an oral availability of about 85% . It follows a two-compartment model with an initial half-life of approximately 2 hours and a terminal half-life of 9.4 ± 4.9 hours at daily doses of 40 mg or more . Febuxostat Isopropyl Ester is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); the metabolites are cleared by the kidney .

Result of Action

The primary result of Febuxostat Isopropyl Ester’s action is a reduction in serum uric acid levels . This leads to a decrease in the accumulation of uric acid crystals in or around joints, thereby reducing inflammation and symptoms of gout .

Action Environment

The action of Febuxostat Isopropyl Ester can be influenced by various environmental factors. For instance, renal impairment may affect the pharmacokinetics and pharmacodynamics of Febuxostat Isopropyl Ester . Additionally, the compound’s action, efficacy, and stability can be affected by factors such as pH, temperature, and the presence of other drugs .

生化分析

Biochemical Properties

Febuxostat Isopropyl Ester’s biochemical properties are expected to be similar to those of Febuxostat, given their structural similarities. Febuxostat is known to inhibit the enzyme xanthine oxidoreductase (XOR), which is involved in the production of uric acid . By inhibiting XOR, Febuxostat Isopropyl Ester may reduce the production of uric acid, a key factor in the development of gout .

Cellular Effects

In cellular processes, Febuxostat Isopropyl Ester is expected to influence cell function by reducing the production of uric acid. This reduction can alleviate the symptoms of gout, an inflammatory disease caused by the deposition of monosodium urate crystals in the joint space . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is likely related to its role in uric acid production .

Molecular Mechanism

The molecular mechanism of Febuxostat Isopropyl Ester involves the inhibition of XOR, an enzyme responsible for the synthesis of uric acid . This inhibition results in reduced uric acid levels, thereby alleviating the symptoms of conditions like gout .

Temporal Effects in Laboratory Settings

Febuxostat, a related compound, has been shown to reduce serum urate concentrations by about 80% in healthy subjects treated with multiple doses .

Metabolic Pathways

Febuxostat Isopropyl Ester is likely to be involved in the metabolic pathway of uric acid production, given its structural similarity to Febuxostat. Febuxostat is metabolized primarily via the cytochrome P450 enzyme system .

Transport and Distribution

Febuxostat has a moderate volume of distribution, indicating its distribution throughout body tissues .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-cyano-4-isobutoxybenzaldehyde with thioamide derivatives under controlled conditions to form the thiazole ring. The reaction is often catalyzed by acidic or basic catalysts and requires precise temperature control to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of starting materials, the condensation reaction, and subsequent purification steps such as recrystallization or chromatography. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions to achieve desired substitutions.

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced nitriles

    Substitution: Halogenated, nitrated, or alkylated derivatives

相似化合物的比较

Uniqueness: Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isobutoxyphenyl moiety and cyano group differentiate it from other thiazole derivatives, providing unique properties that are exploited in various research and industrial applications.

生物活性

Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, also known as Febuxostat Isopropyl Ester, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly as a xanthine oxidase inhibitor. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
  • Molecular Formula : C19H22N2O3S
  • Molecular Weight : 358.45 g/mol
  • CAS Number : 1346238-10-5

Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate primarily acts as a non-purine-selective inhibitor of xanthine oxidase (XO) , an enzyme involved in the metabolism of purines. By inhibiting XO, the compound reduces the production of uric acid, which is beneficial in conditions like gout and hyperuricemia.

Biochemical Pathways Affected

The inhibition of xanthine oxidase leads to alterations in the purine degradation pathway , resulting in decreased serum uric acid levels. This mechanism is crucial for managing conditions associated with elevated uric acid.

Pharmacokinetics

Research indicates that Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate exhibits good oral bioavailability, estimated at around 85% . This high bioavailability suggests effective absorption and systemic circulation post-administration.

Antimicrobial Properties

Studies have shown that compounds similar to Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate exhibit significant antimicrobial activity. The thiazole ring structure often contributes to this activity by interacting with microbial enzymes or cellular components.

Inflammatory Disease Treatment

Due to its role as a xanthine oxidase inhibitor, this compound may also have therapeutic implications in treating inflammatory diseases. The reduction of uric acid can alleviate inflammation associated with gout attacks.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionTherapeutic Use
FebuxostatNon-purine-selective XO inhibitorGout, hyperuricemia
AllopurinolPurine analog; XO inhibitorGout, hyperuricemia
ThiocolchicosideMuscle relaxant; thiazole structureMuscle spasms

Case Studies and Research Findings

  • Xanthine Oxidase Inhibition : A study published in Pharmaceutical Chemistry demonstrated that Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate effectively inhibited xanthine oxidase activity in vitro, leading to a significant reduction in uric acid levels in animal models .
  • Antimicrobial Activity : Research published in Medicinal Chemistry highlighted the antimicrobial efficacy of related thiazole compounds against various bacterial strains, suggesting potential applications for Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate .
  • Inflammatory Response Modulation : A clinical trial focused on febuxostat (the parent compound) indicated significant improvements in inflammatory markers among patients with gout, supporting the therapeutic potential of its derivatives like Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate .

属性

IUPAC Name

propan-2-yl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-11(2)10-23-16-7-6-14(8-15(16)9-20)18-21-13(5)17(25-18)19(22)24-12(3)4/h6-8,11-12H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXOGEIYOUIHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。